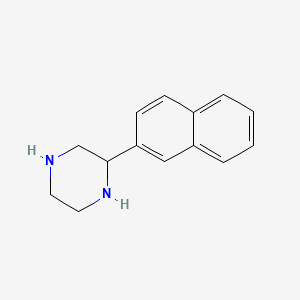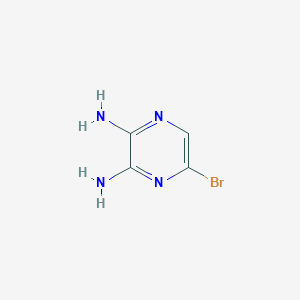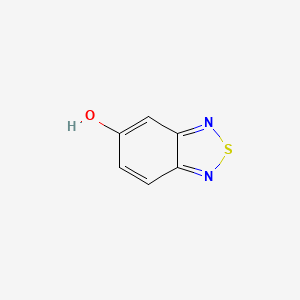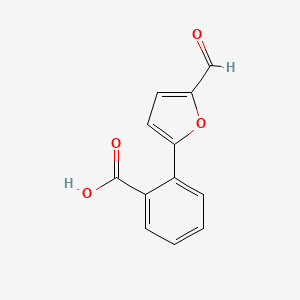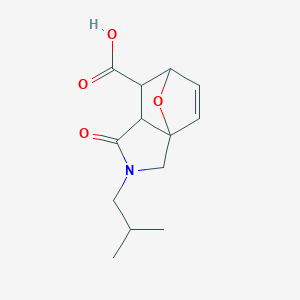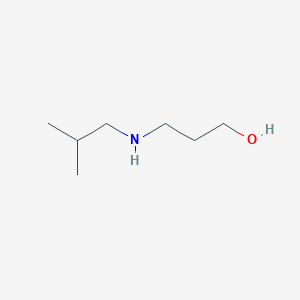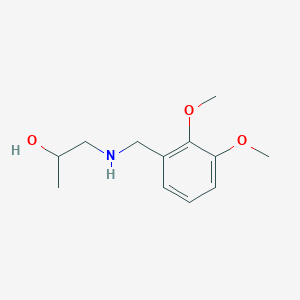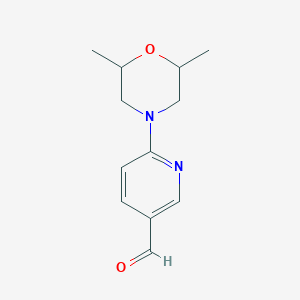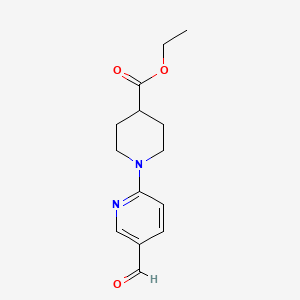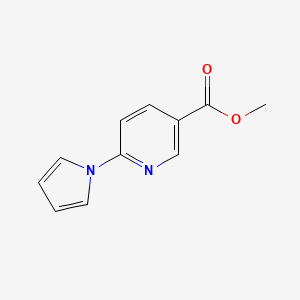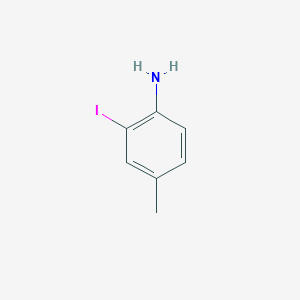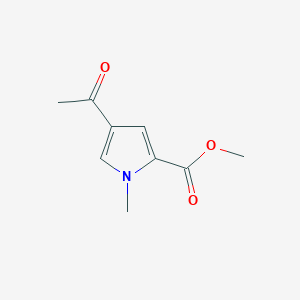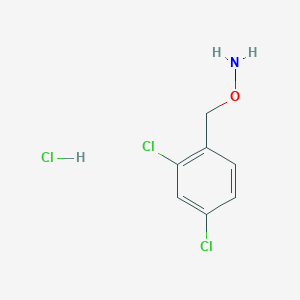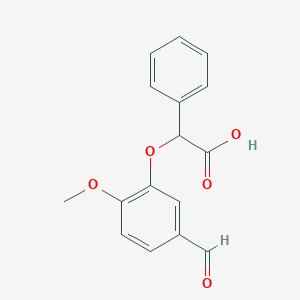
2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied. These compounds include derivatives of phenoxyacetic acid, which are known for their interactions with metals and potential antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization reactions. These reactions typically use the carboxylic acid group of a precursor molecule, which is reacted with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to form the desired thiadiazole derivatives. The synthesis process is confirmed through various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of (2-formyl-6-methoxyphenoxy)acetic acid reveals that it forms centrosymmetric hydrogen-bonded cyclic dimers, which are non-planar. The acid retains its essential conformation when forming complexes with metals such as zinc and cadmium, although the conformation can change significantly in certain polymeric complexes, as observed with lithium .
Chemical Reactions Analysis
The chemical reactivity of phenoxyacetic acid derivatives is influenced by their ability to interact with metal ions, forming various complexes. These interactions can lead to changes in the stereochemistry and coordination of the metal centers. For example, zinc complexes can exhibit a skew trapezoidal bipyramidal stereochemistry, while cadmium complexes may display twofold rotational symmetry with bidentate acid ligands. The reactivity of these compounds is also evident in their antimicrobial properties, where the synthesized thiadiazole derivatives show significant activity against several strains of microbes .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives are closely related to their molecular structure and chemical reactivity. The hydrogen-bonded dimers and metal complexes exhibit distinct geometries and coordination patterns, which can influence properties such as solubility, melting point, and reactivity. The antimicrobial evaluation of the thiadiazole derivatives indicates that these compounds possess significant biological activity, which is an important physical property in the context of pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Antimicrobial and Antimycobacterial Agents : Derivatives of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For example, novel 1,3,4-thiadiazole derivatives showed significant antimicrobial activity against various microbial strains (Noolvi et al., 2016). Additionally, phenoxy acetic acid derivatives were synthesized and tested for their anti-mycobacterial properties against Mycobacterium tuberculosis, showing promising results (Yar et al., 2006).
Chemical Synthesis and Pharmacokinetics
- Novel Inhibitors and Pharmacokinetic Profiles : Research into phenylacetic acid derivatives, including those related to the compound of interest, has led to the discovery of potent enzyme inhibitors with favorable pharmacokinetic profiles. For instance, phenylacetic acid derivatives have been identified as potent inhibitors of human steroid 5alpha-reductase, with some compounds showing nanomolar inhibitory concentrations and promising pharmacokinetic properties (Salem et al., 2006).
Molecular and Structural Studies
- Molecular Structure and Packing Analysis : Studies have also focused on understanding the molecular structures and crystal packing of derivatives. For instance, the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from methoxy substituted phenylacetic acids have been reported, highlighting differences in molecular shape and packing arrangements influenced by methoxy substitution patterns (Khan et al., 2014).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral . The hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.
Eigenschaften
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-8-7-11(10-17)9-14(13)21-15(16(18)19)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXUEIMEVCVCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377353 | |
| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid | |
CAS RN |
885949-43-9 | |
| Record name | α-(5-Formyl-2-methoxyphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



